molecular formula C15H17NO2S2 B2379947 N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 2034410-48-3

N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2379947
CAS No.: 2034410-48-3
M. Wt: 307.43
InChI Key: VFFQJBMXYRBZGY-UHFFFAOYSA-N
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Description

N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. . The unique structure of this compound, which includes a benzo[b]thiophene core and a tetrahydrothiophene moiety, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of benzo[b]thiophene-2-carboxylic acid with 3-methoxytetrahydrothiophene-3-ylmethylamine under appropriate reaction conditions . The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and improve product yields .

Chemical Reactions Analysis

N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

For example, oxidation of the benzo[b]thiophene moiety can lead to the formation of sulfoxides or sulfones, while reduction of the amide group can yield the corresponding amine. Substitution reactions on the benzo[b]thiophene ring can introduce various functional groups, enhancing the compound’s biological activity and chemical properties .

Scientific Research Applications

N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide has shown potential in various scientific research applications. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties . The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

In material science, benzo[b]thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The incorporation of the tetrahydrothiophene moiety can enhance the compound’s electronic properties, making it suitable for use in advanced electronic devices.

Comparison with Similar Compounds

N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic. Both compounds share the benzo[b]thiophene core but differ in their substituents and biological activities .

The unique combination of the benzo[b]thiophene core and the tetrahydrothiophene moiety in this compound sets it apart from other similar compounds.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-18-15(6-7-19-10-15)9-16-14(17)13-8-11-4-2-3-5-12(11)20-13/h2-5,8H,6-7,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFQJBMXYRBZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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